

# Investigational Compound CMK389: A Comparative Analysis in Chronic Pulmonary Sarcoidosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GS-389   |           |
| Cat. No.:            | B1672154 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound CMK389 (formerly referred to as **GS-389** in initial queries) in the context of treatment for chronic pulmonary sarcoidosis. The information is based on available clinical trial data and is intended to offer a comparative perspective against the standard of care and other investigational therapies.

## **Executive Summary**

CMK389, an inhibitor of interleukin-18 (IL-18), was investigated in a Phase II clinical trial for the treatment of chronic pulmonary sarcoidosis. The trial, however, did not demonstrate a significant improvement in the primary endpoint of Forced Vital Capacity (FVC) compared to placebo. This places CMK389 in a challenging position within the therapeutic landscape, especially when compared to established treatments and other emerging therapies. This guide will delve into the available data for CMK389, juxtapose it with the standard of care—corticosteroids and methotrexate—and provide a brief overview of other investigational agents.

## **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the available quantitative data from clinical trials of CMK389, standard of care treatments, and other investigational compounds for chronic pulmonary



sarcoidosis. It is important to note that these data are not from direct head-to-head studies and are presented for comparative context.

Table 1: Efficacy of CMK389 vs. Placebo in Chronic Pulmonary Sarcoidosis

| Compound | Trial                     | Primary Endpoint                                          | Result                                      |
|----------|---------------------------|-----------------------------------------------------------|---------------------------------------------|
| СМК389   | NCT04064242 (Phase<br>II) | Change from baseline in percent predicted FVC at 16 weeks | No meaningful change compared to placebo[1] |
| Placebo  | NCT04064242 (Phase<br>II) | Change from baseline in percent predicted FVC at 16 weeks | -                                           |

Table 2: Efficacy of Standard of Care in Chronic Pulmonary Sarcoidosis

| Compound     | Trial    | Primary Endpoint                                 | Result                                                        |
|--------------|----------|--------------------------------------------------|---------------------------------------------------------------|
| Prednisone   | PREDMETH | Mean change in percent predicted FVC at 24 weeks | +6.75 percentage points[2][3][4]                              |
| Methotrexate | PREDMETH | Mean change in percent predicted FVC at 24 weeks | +6.11 percentage points (non-inferior to prednisone)[2][3][4] |

Table 3: Overview of Other Investigational Compounds



| Compound    | Mechanism of<br>Action                 | Latest Trial Phase          | Key Outcomes                                                                                                                                                |
|-------------|----------------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Efzofitimod | Immunomodulator                        | Phase III (EFZO-FIT)        | Did not meet primary<br>endpoint of steroid<br>reduction, but showed<br>some clinical benefits<br>in quality of life and<br>lung function<br>maintenance[5] |
| Namilumab   | Anti-GM-CSF<br>monoclonal antibody     | Phase II (RESOLVE-<br>Lung) | Discontinued due to lack of treatment benefit[6][7][8][9]                                                                                                   |
| XTMAB-16    | Anti-TNFα monoclonal<br>antibody       | Phase lb/llb                | Enrollment complete in dose-finding phase; efficacy data pending[10][11][12]                                                                                |
| OATD-01     | Chitotriosidase 1<br>(CHIT1) inhibitor | Phase II (KITE)             | Ongoing; assessing reduction in granulomatous inflammation[13][14] [15][16][17]                                                                             |

Table 4: Safety and Tolerability Profile



| Compound     | Key Adverse Events                                                |
|--------------|-------------------------------------------------------------------|
| CMK389       | No new safety concerns identified in the Phase                    |
| Prednisone   | Weight gain, insomnia, increased appetite, mood swings[4][18][19] |
| Methotrexate | Nausea, fatigue, abnormal liver function tests[18][19]            |
| Efzofitimod  | Well-tolerated with a consistent safety profile                   |
| Namilumab    | Safety profile consistent with previous studies[7]                |

## **Experimental Protocols**

CMK389 (NCT04064242): A Phase II, Randomized, Placebo-Controlled Study[20][21][22]

- Objective: To evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.
- Study Design: A subject and investigator-blinded, randomized, placebo-controlled, parallel-group, repeat-dose, multicenter study.
- Participants: 62 adults with a diagnosis of chronic pulmonary sarcoidosis for at least one year, on stable treatment with prednisone and either methotrexate or azathioprine.
- Intervention: Participants were randomized to receive either 10 mg/kg of CMK389 or placebo, administered as an intravenous infusion every 4 weeks for a total of 4 doses.
- Primary Outcome Measure: Change from baseline in percent predicted Forced Vital Capacity (FVC) at week 16.

PREDMETH Trial: A Multicenter, Open-Label, Non-Inferiority Trial[2][3][4][18][19][23]

 Objective: To compare the efficacy and safety of methotrexate versus prednisone as first-line treatment for pulmonary sarcoidosis.



- Study Design: A multicenter, open-label, randomized, non-inferiority trial.
- Participants: 138 treatment-naïve patients with pulmonary sarcoidosis.
- Intervention: Participants were randomized to receive either prednisone (starting at 40 mg/day and tapered) or methotrexate (starting at 15 mg/week and escalated).
- Primary Outcome Measure: Mean change in the percentage of the predicted FVC from baseline to week 24.

## **Mandatory Visualization**

Below is a diagram illustrating the proposed mechanism of action of CMK389.



Click to download full resolution via product page

Caption: Mechanism of action of CMK389, an IL-18 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. novctrd.com [novctrd.com]
- 2. drugs.com [drugs.com]
- 3. sarcoidosisnews.com [sarcoidosisnews.com]
- 4. steritas.com [steritas.com]
- 5. sarcoidosisnews.com [sarcoidosisnews.com]
- 6. You are being redirected... [stopsarcoidosis.org]
- 7. Roivant Announces Topline Results from Phase 2 RESOLVE-Lung Study of Namilumab in Chronic Active Pulmonary Sarcoidosis | Roivant Sciences Ltd. [investor.roivant.com]
- 8. xtalks.com [xtalks.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. sarcoidosisnews.com [sarcoidosisnews.com]
- 11. Xentria Advances XTMAB16 Study in Pulmonary Sarcoidosis with Completed Enrollment and Key Conference Selections BioSpace [biospace.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. Lung Research Clinical Trials Efficacy and Safety Study of OATD-01 in Patients With Active Pulmonary Sarcoidosis (KITE) [templehealth.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecure doses first UK subject in pulmonary sarcoidosis trial [clinicaltrialsarena.com]
- 18. Methotrexate emerges as alternative first-line treatment for pulmonary sarcoidosis Medical Update Online [medicalupdateonline.com]
- 19. Methotrexate Matches Prednisone in Pulmonary Sarcoidosis Treatment Efficacy: Study [medicaldialogues.in]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Frontiers | Sarcoidosis: Updates on therapeutic drug trials and novel treatment approaches [frontiersin.org]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. mims.com [mims.com]







• To cite this document: BenchChem. [Investigational Compound CMK389: A Comparative Analysis in Chronic Pulmonary Sarcoidosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672154#gs-389-in-head-to-head-compound-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com